Ethyl azetidine-2-carboxylate

Übersicht

Beschreibung

Ethyl azetidine-2-carboxylate is a four-membered nitrogen-containing heterocyclic compound. It is an ester derivative of azetidine-2-carboxylic acid, which is a structural analogue of proline. The unique ring strain of azetidines makes them highly reactive and valuable in synthetic organic chemistry and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl azetidine-2-carboxylate can be synthesized through various methods, including:

Intramolecular Cyclization: This method involves the cyclization of suitable precursors under specific conditions to form the azetidine ring.

Nucleophilic Ring Opening of Aziridines: Aziridines can be converted to azetidines through nucleophilic ring-opening reactions.

Metal-Catalyzed Synthesis: Transition metal catalysts, such as copper or nickel, can facilitate the formation of azetidines from suitable starting materials

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Analyse Chemischer Reaktionen

Oxidation Reactions

The azetidine ring and ester group participate in oxidation under controlled conditions:

-

Ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the azetidine ring to form γ-lactam derivatives or ring-opened products, depending on reaction conditions.

-

Ester group oxidation : Strong oxidizing agents like CrO₃ convert the ethyl ester to a carboxylic acid, yielding azetidine-2-carboxylic acid derivatives .

Example :

Reduction Reactions

The ester group and ring nitrogen enable selective reduction:

-

Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, producing azetidine-2-methanol.

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves protective groups (e.g., benzyl or tert-butyl) from nitrogen, yielding free amines .

Table 1: Reduction Conditions and Outcomes

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Azetidine-2-methanol | 78% | |

| H₂/Pd-C | EtOH, 12 h | 3-Aminoazetidine-3-carboxylate | 68% |

Nucleophilic Substitution

The nitrogen in the azetidine ring acts as a nucleophile:

-

Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) in the presence of LDA (lithium diisopropylamide) yields α-alkylated derivatives .

-

Aza-Michael addition : Nucleophiles like amines add to α,β-unsaturated esters derived from the compound, forming functionalized azetidines .

Example :

Ester Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl converts the ester to azetidine-2-carboxylic acid hydrochloride .

-

Basic hydrolysis : NaOH in aqueous ethanol yields the sodium salt of the carboxylic acid, which can be decarboxylated to azetidine derivatives .

Key Reaction Pathway :

Ring-Opening Reactions

The strained azetidine ring opens under specific conditions:

-

Acid-mediated ring opening : Treatment with HBr in acetic acid cleaves the ring, forming β-bromoamines .

-

Base-induced ring expansion : DBU (1,8-diazabicycloundec-7-ene) facilitates annulation reactions with electrophiles, yielding larger heterocycles .

Table 2: Ring-Opening Reagents and Products

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr/AcOH | RT, 3 h | β-Bromoethylamine | 65% | |

| DBU, electrophile | CH₂Cl₂, reflux | Oxetane or azepane derivatives | 82% |

Stereoselective Functionalization

The chiral center at the 2-position enables enantioselective synthesis:

-

Asymmetric alkylation : Using chiral auxiliaries like (S)-1-arylethylamine, enantiomerically pure 2-substituted azetidines are obtained .

-

Kinetic resolution : Enzymatic or chemical methods separate diastereomers, enhancing optical purity .

Example :

Cycloaddition and Cross-Coupling

The compound participates in transition metal-catalyzed reactions:

Wissenschaftliche Forschungsanwendungen

Chemistry

EAC serves as a building block in the synthesis of complex organic molecules and heterocycles. It can undergo various chemical transformations, including:

- Oxidation : Converts to oxo derivatives.

- Reduction : Ester groups can be reduced to alcohols.

- Substitution : Allows for the introduction of different substituents onto the azetidine ring.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Oxo derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols |

| Substitution | Amines, thiols, halides | Functionalized azetidines |

Biology

EAC has been studied for its potential biological activities:

- Protein Synthesis : It mimics proline and can be misincorporated into proteins, leading to misfolding and functional disruption.

- Cellular Stress Response : EAC triggers the unfolded protein response (UPR), which is crucial for maintaining cellular homeostasis.

Case Study : In vitro studies using murine BV2 microglial cells demonstrated that EAC exposure increased pro-inflammatory cytokine release and apoptosis. Notable findings included:

| Effect | Observation |

|---|---|

| Nitric Oxide Release | Increased upon EAC treatment |

| Pro-inflammatory Markers | Elevated IL-6 and Arg1 levels |

| Apoptosis | Induction observed in treated cells |

Medicine

EAC derivatives are being explored for their therapeutic potential:

- Antiviral Agents : Compounds derived from EAC have shown promise in inhibiting viral replication.

- Anticancer Drugs : Studies indicate that EAC derivatives may induce apoptosis in cancer cells by disrupting normal cellular functions.

Case Study : A study on azetidinone derivatives indicated that certain compounds exhibited cytotoxic activity against cancer cell lines, suggesting a potential pathway for drug development.

Industry

In industrial applications, EAC is utilized in:

- Polymer Production : It serves as a precursor for various polymers.

- Agrochemicals : Its derivatives are used in the formulation of pesticides and herbicides.

Wirkmechanismus

The mechanism of action of ethyl azetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, disrupting normal enzymatic functions. It can also be incorporated into proteins, leading to protein misfolding and functional disruption. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ethyl azetidine-2-carboxylate can be compared with other similar compounds, such as:

Azetidine-2-carboxylic acid: A structural analogue with similar reactivity but without the ester group.

Proline: A naturally occurring amino acid with a similar ring structure but different functional properties.

2-Azetidinone (β-lactam): A related compound with significant importance in medicinal chemistry, particularly in the synthesis of antibiotics like penicillins and cephalosporins

Uniqueness: this compound is unique due to its ester functionality, which provides additional reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings .

Biologische Aktivität

Ethyl azetidine-2-carboxylate (EAC) is a compound that has garnered attention due to its biological activities, particularly its effects on cellular processes and potential applications in various fields such as pharmacology and agriculture. This article explores the biological activity of EAC, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

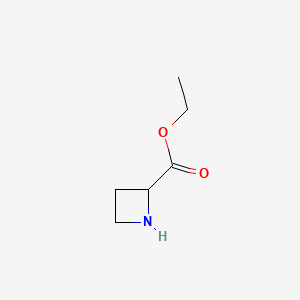

This compound is a derivative of azetidine, a four-membered cyclic amine. The carboxylate group contributes to its reactivity and interaction with biological systems. The compound can be represented as follows:

EAC's biological activity is primarily linked to its ability to mimic proline, an amino acid crucial for protein synthesis. This mimicry can lead to misincorporation during protein synthesis, resulting in altered protein folding and function. Such misfolding can trigger stress responses within cells.

- Protein Misincorporation : EAC competes with proline for incorporation into proteins, leading to misfolded proteins that may disrupt normal cellular functions .

- Cellular Stress Responses : The misincorporation of EAC has been shown to stimulate the unfolded protein response (UPR), a cellular mechanism activated under stress conditions that aims to restore normal function by refolding or degrading misfolded proteins .

In Vitro Studies

Research has demonstrated that EAC exhibits significant effects on various cell types:

- Microglial Cells : In studies involving murine BV2 microglial cells, EAC exposure resulted in increased pro-inflammatory cytokine release and apoptosis. Notably, it elevated the levels of nitric oxide (NO) and affected the expression of key proteins involved in inflammation, such as Bcl-2 and Bax .

| Effect | Observation |

|---|---|

| NO Release | Increased upon EAC treatment |

| Pro-inflammatory Markers | Elevated IL-6 and Arg1 levels |

| Apoptosis | Induction observed in treated cells |

In Vivo Studies

In plant models such as Arabidopsis, EAC has been shown to inhibit growth by inducing stress responses similar to those observed in mammalian cells. The compound's toxicity was evident when plants were exposed to EAC, leading to reduced growth rates and alterations in metabolic processes .

Case Studies

- Plant Response Study : A study examined the effects of EAC on Arabidopsis plants, revealing that prolonged exposure (up to 8 days) resulted in significant growth inhibition. However, recovery was possible upon removal from EAC-containing media, suggesting potential for tolerance development .

- Yeast Model : In yeast (Saccharomyces cerevisiae), strains with elevated levels of proline exhibited resistance to EAC toxicity. The MPR1 gene was identified as crucial for detoxifying EAC through acetylation, rendering it non-toxic .

Eigenschaften

IUPAC Name |

ethyl azetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAZVXJXZJXWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551929 | |

| Record name | Ethyl azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766483-76-5 | |

| Record name | Ethyl azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.